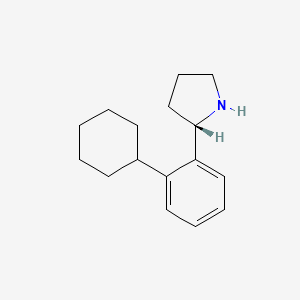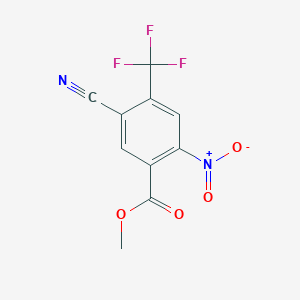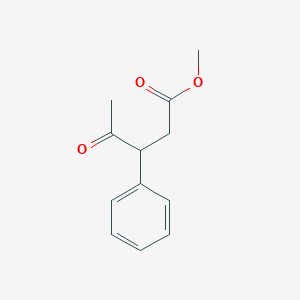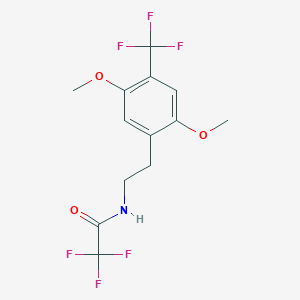
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is a synthetic compound belonging to the phenethylamine class This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the benzene ring, a trifluoromethyl group at the 4 position, and a trifluoroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide typically involves multiple steps. One common route starts with the synthesis of 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine. This intermediate can be prepared by the reaction of 2,5-dimethoxybenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by reduction with a suitable reducing agent .
The next step involves the acylation of 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine with trifluoroacetic anhydride to form the desired trifluoroacetamide derivative. The reaction is typically carried out under anhydrous conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine: A related compound with similar structural features but lacking the trifluoroacetamide group.
2,5-Dimethoxy-4-(trifluoromethyl)amphetamine: An analogue with an additional alpha-methyl group, known for its psychoactive properties.
Uniqueness
N-(2,5-Dimethoxy-4-(trifluoromethyl)phenethyl)-2,2,2-trifluoroacetamide is unique due to the presence of both trifluoromethyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H13F6NO3 |
|---|---|
Poids moléculaire |
345.24 g/mol |
Nom IUPAC |
N-[2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H13F6NO3/c1-22-9-6-8(12(14,15)16)10(23-2)5-7(9)3-4-20-11(21)13(17,18)19/h5-6H,3-4H2,1-2H3,(H,20,21) |
Clé InChI |
IXKYQVNNGNIYAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



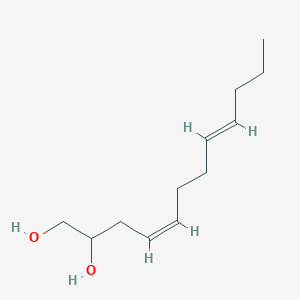
![5-(2-(Benzyloxy)phenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13349718.png)
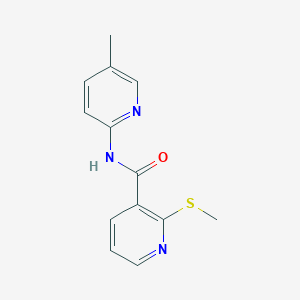
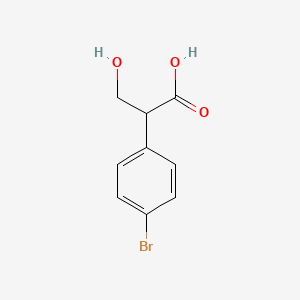


![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)
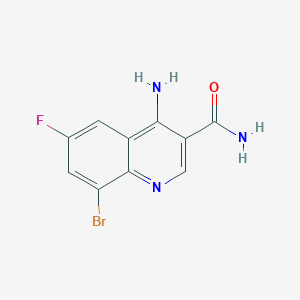
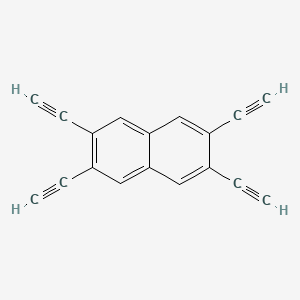
![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)
